![molecular formula C13H17BN2O2 B2692400 Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester CAS No. 2379560-85-5](/img/structure/B2692400.png)

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

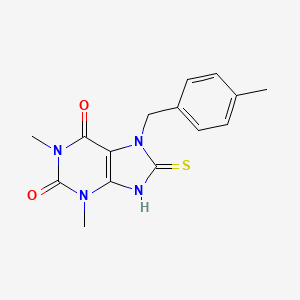

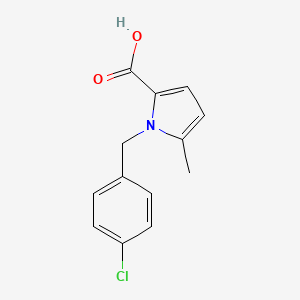

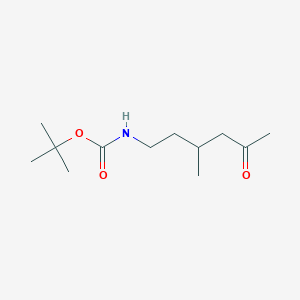

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a chemical compound with the empirical formula C13H17BN2O2 . It is a solid substance and is a highly valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2cnn3ccccc23 . The InChI key for this compound is JAJULIZEUUBTGU-UHFFFAOYSA-N . Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is often used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters, including this compound, has been achieved using a radical approach .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a solid substance . It has a molecular weight of 244.10 . The compound’s properties have been tailored for application under specific Suzuki–Miyaura coupling conditions .Applications De Recherche Scientifique

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-a]pyridine, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Bioimaging Applications

Fluorogenic heterocyclic compounds, including Pyrazolo[1,5-a]pyridine, have been used in bioimaging applications . They have been used to study organic light-emitting devices and bio-macromolecular interactions .

Antitumor Scaffold

Functional Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold . They have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties .

Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been used for their enzymatic inhibitory activity . They have been used in the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Fluorescent Probe

A new fluorescent probe based on Pyrazolo[1,5-a]pyridine was synthesized and used to monitor the pH in cells . This probe exhibited a fast response to acidic pH, a high quantum yield, and high selectivity and sensitivity .

Synthesis of New Compounds

Pyrazolo[1,5-a]pyridine derivatives have been employed in the synthesis of new compounds . For example, they have been used in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors .

Safety and Hazards

The safety information available indicates that Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is classified as a combustible solid . Its flash point is not applicable . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .

Orientations Futures

The future directions for the use of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester and similar compounds could involve further development of the protodeboronation process . Additionally, the Suzuki–Miyaura coupling reaction, which this compound is often involved in, continues to be a widely-used method in organic synthesis .

Mécanisme D'action

Target of Action

Boronic esters, including pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

In the context of suzuki-miyaura coupling reactions, boronic esters like pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester are known to participate in transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds . Therefore, it can be inferred that Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester could potentially influence a wide range of biochemical pathways through its role in the synthesis of various organic compounds.

Pharmacokinetics

It is known that boronic esters, including pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, are susceptible to hydrolysis . This property could potentially influence the compound’s bioavailability and pharmacokinetic behavior.

Result of Action

As a participant in suzuki-miyaura coupling reactions, this compound plays a crucial role in the formation of carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, including Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, is known to be strongly influenced by pH . Therefore, the compound’s action, efficacy, and stability can potentially be affected by the pH of its environment. Additionally, the compound’s safety data sheet recommends ensuring adequate ventilation and avoiding dust formation, indicating that these factors can also influence its action .

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOPUHQSSHXQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester | |

CAS RN |

2379560-85-5 |

Source

|

| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride](/img/structure/B2692318.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2692327.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2692335.png)

![2,6-Difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2692337.png)

![N-(4-chlorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2692339.png)